Benzenesulfonyl fluoride, 5-chloro-2-hydroxy-

Description

Historical Context of Sulfonyl Fluorides in Organic Chemistry

The development of sulfonyl fluorides as a distinct class of organic compounds traces back over a century, with the first sulfonyl fluoride being synthesized in the early 1900s. This pioneering work established the foundation for what would become an increasingly important functional group in organic synthesis. The historical significance of sulfonyl fluorides gained momentum in the mid-1900s when investigations revealed their unique biological applications, particularly as inhibitors of choline esterases and serine proteases. These early discoveries demonstrated that sulfonyl fluorides could act as irreversible inhibitors, covalently modifying enzyme nucleophilic serine residues in a manner dependent on their pendant structure and orientation relative to the enzyme binding pocket.

The evolution of sulfonyl fluoride chemistry accelerated significantly with the work of Fahrney and Gold in the 1960s, who extensively studied the utility of sulfur fluorides in biological systems. Their research established fundamental principles regarding the reactivity and selectivity of these compounds, particularly highlighting how phenylmethylsulfonyl fluoride could inactivate serine proteases through active-site serine modification. This foundational work demonstrated that sulfonyl fluorides possess a unique balance of reactivity and stability that makes them particularly attractive for various applications, especially their resistance to hydrolysis under physiological conditions.

The advent of sulfur fluoride exchange processes as transformations with click-like reactivity has further invigorated research into electrophilic species featuring sulfur-fluorine bonds. Among these developments, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported across multiple fields of chemistry. The development of new synthetic approaches has expanded from traditional sulfur-containing substrates to include innovative methodologies such as the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols.

Recent advances in synthetic methodology have addressed long-standing challenges in sulfonyl fluoride preparation. Historically, sulfonyl fluoride synthesis required the use of sulfur dioxide fluoride gas or potassium hydrogen difluoride, both of which are highly toxic and difficult to handle. Modern approaches have developed environmentally friendly alternatives, such as the efficient synthesis using easily handled and highly reactive reagents combined with potassium fluoride, producing only non-toxic sodium and potassium salts as byproducts.

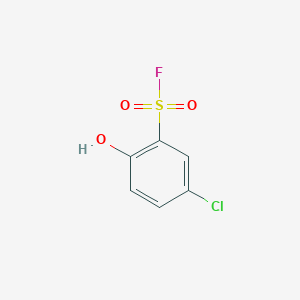

Structural Classification of 5-Chloro-2-Hydroxybenzenesulfonyl Fluoride

The compound 5-chloro-2-hydroxybenzenesulfonyl fluoride, identified by the Chemical Abstracts Service number 23383-92-8, represents a structurally complex derivative within the benzenesulfonyl fluoride family. This compound possesses a molecular formula that reflects its multi-substituted aromatic character, with a molecular weight of 210.61 grams per mole. The structural architecture of this compound is characterized by the presence of three distinct functional groups attached to the benzene ring: a sulfonyl fluoride group, a chlorine substituent, and a hydroxyl group.

The positional arrangement of substituents in 5-chloro-2-hydroxybenzenesulfonyl fluoride follows a specific pattern that significantly influences its chemical properties. The hydroxyl group occupies the 2-position relative to the sulfonyl fluoride functionality, while the chlorine atom is positioned at the 5-position. This substitution pattern creates an asymmetric electronic environment around the aromatic ring, with the electron-donating hydroxyl group and electron-withdrawing chlorine atom exerting opposing electronic effects.

The sulfonyl fluoride functional group itself represents a sulfur center in the +6 oxidation state, bonded to two oxygen atoms and one fluorine atom. The sulfur-fluorine bond in sulfonyl fluorides exhibits unique characteristics compared to other sulfur-halogen bonds, demonstrating significantly greater strength than sulfur-chlorine bonds and enhanced resistance to hydrolysis and thermolysis. The sulfur-fluorine bond length in sulfonyl fluorides typically measures approximately 1.53 Å, reflecting the strong covalent interaction between these atoms.

The electronic structure of 5-chloro-2-hydroxybenzenesulfonyl fluoride can be analyzed through the lens of substituent effects on the aromatic system. The hydroxyl group at the 2-position acts as an electron-donating substituent through both inductive and resonance effects, while the chlorine atom at the 5-position functions as an electron-withdrawing group primarily through inductive effects. The sulfonyl fluoride group represents a strongly electron-withdrawing substituent that significantly affects the electron density distribution throughout the aromatic ring.

Table 1: Structural Parameters of 5-Chloro-2-Hydroxybenzenesulfonyl Fluoride

Significance of Halogen-Substituted Aromatic Sulfonyl Fluorides

Halogen-substituted aromatic sulfonyl fluorides represent a particularly important subclass of sulfur fluoride compounds due to their enhanced reactivity profiles and specialized applications in synthetic chemistry. The incorporation of halogen substituents onto aromatic sulfonyl fluoride frameworks introduces additional electronic and steric effects that can dramatically alter the compound's chemical behavior and biological activity. Research has demonstrated that fluorine-containing benzazole compounds show improved biological activities, with the enhancement often correlated to the introduction of fluorine substituents.

The significance of halogen substitution in aromatic sulfonyl fluorides extends beyond simple electronic modifications. Studies have shown that the presence of halogen atoms, particularly fluorine, can influence molecular self-assembly properties and phase behavior in complex molecular systems. In polycatenary systems based on aromatic cores, different types and positions of halogen substituents have been observed to produce different types of mesophases, including nematic, smectic, and various cubic phases. These observations suggest that halogen-substituted sulfonyl fluorides may possess unique materials science applications.

The synthetic utility of halogen-substituted aromatic sulfonyl fluorides has been enhanced by recent developments in sustainable synthetic methodologies. The development of green synthetic processes that utilize potassium fluoride as the sole fluorine source has made these compounds more accessible while minimizing environmental impact. These environmentally friendly protocols enable the synthesis of a broad scope of sulfonyl fluorides containing aromatic, aliphatic, and heterocyclic groups with minimal byproduct formation.

The catalytic applications of sulfur fluorides, including halogen-substituted variants, have emerged as a significant area of research interest. These compounds serve as versatile electrophiles in various catalytic transformations, with their reactivity being fine-tuned through judicious halogen substitution. The unique stability-reactivity pattern of sulfonyl fluorides, combined with halogen substitution effects, creates opportunities for selective synthetic transformations that would be difficult to achieve with other functional groups.

Table 2: Comparative Properties of Halogen-Substituted Sulfonyl Fluorides

| Property | Fluorine-Substituted | Chlorine-Substituted | Bromine-Substituted |

|---|---|---|---|

| Electronic Effect | Strong electron-withdrawing | Moderate electron-withdrawing | Mild electron-withdrawing |

| Steric Effect | Minimal | Moderate | Significant |

| Bond Stability | High | Moderate | Lower |

| Biological Activity Enhancement | Documented | Moderate | Limited data |

The development of electrochemical methods for accessing halogen-substituted sulfonyl fluorides represents a significant advancement in synthetic methodology. These approaches offer mild and environmentally benign alternatives to traditional synthetic routes, utilizing readily available starting materials such as thiols or disulfides in combination with metal alkali fluorides. The electrochemical activation enables the formation of sulfur-fluorine bonds under conditions that would be challenging to achieve through conventional chemical methods.

The significance of halogen-substituted aromatic sulfonyl fluorides is further enhanced by their potential applications in chemical biology and medicinal chemistry. The unique reactivity of the sulfonyl fluoride group, combined with the electronic effects imparted by halogen substitution, creates opportunities for the development of selective biological probes and therapeutic agents. The resistance of sulfonyl fluorides to hydrolysis under physiological conditions, coupled with their selective reactivity with nucleophiles, makes them particularly attractive for applications requiring stability in biological environments.

Properties

IUPAC Name |

5-chloro-2-hydroxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKVSZCAUJWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307529 | |

| Record name | Benzenesulfonylfluoride, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23383-92-8 | |

| Record name | NSC191931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonylfluoride, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Chlorophenol Derivatives

Chlorophenol derivatives serve as ideal precursors due to the hydroxyl group’s activation of the aromatic ring. For example, 4-chloro-2-hydroxybenzenesulfonic acid can be synthesized via sulfonation of 4-chlorophenol using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). The hydroxyl group directs sulfonation to the ortho or para positions, while the chlorine atom influences regioselectivity.

Reaction Conditions :

- Sulfonation Agent : Chlorosulfonic acid (1.2–1.5 equivalents)

- Temperature : 0–5°C (exothermic reaction controlled via ice bath)

- Solvent : Dichloromethane or chloroform

- Time : 6–12 hours

The resulting sulfonic acid intermediate is then fluorinated.

Fluorination of Sulfonic Acids

Conversion of sulfonic acids to sulfonyl fluorides requires fluorinating agents. A two-step process involving intermediate sulfonyl chloride formation is often employed:

Sulfonyl Chloride Synthesis :

The sulfonic acid reacts with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

$$

\text{Ar-SO₃H} + \text{PCl₅} \rightarrow \text{Ar-SO₂Cl} + \text{POCl₃} + \text{HCl}

$$

Example conditions: 80–100°C, 4–6 hours.Chloride-to-Fluoride Displacement :

The sulfonyl chloride undergoes nucleophilic substitution with potassium fluoride (KF) or sodium fluoride (NaF):

$$

\text{Ar-SO₂Cl} + \text{KF} \rightarrow \text{Ar-SO₂F} + \text{KCl}

$$

Solvent : Acetonitrile or dimethylformamide (DMF)

Yield : 70–85% (estimated based on analogous reactions).

Chlorosulfonation Followed by Fluoride Displacement

Chlorosulfonation offers a direct route to sulfonyl chlorides, which are subsequently fluorinated. This method is exemplified in the synthesis of related sulfonyl fluoride derivatives.

Chlorosulfonation of 5-Chloro-2-Hydroxybenzene

Using chlorosulfonic acid, the hydroxyl group activates the ring for electrophilic substitution:

$$

\text{C₆H₃Cl(OH)} + \text{ClSO₃H} \rightarrow \text{C₆H₂Cl(OH)(SO₂Cl)} + \text{HCl}

$$

Key Parameters :

Fluorination of Sulfonyl Chloride

The sulfonyl chloride intermediate is treated with anhydrous KF in a polar aprotic solvent:

$$

\text{C₆H₂Cl(OH)(SO₂Cl)} + \text{KF} \rightarrow \text{C₆H₂Cl(OH)(SO₂F)} + \text{KCl}

$$

Optimization Notes :

- Solvent : Tetrahydrofuran (THF) enhances fluoride ion mobility.

- Catalyst : Crown ethers (e.g., 18-crown-6) improve reaction efficiency.

- Purity : Distillation or recrystallization from ethanol/water yields >95% pure product.

Conversion from Sulfonic Acid Derivatives

Sulfonic acids, often synthesized via industrial-scale processes, serve as precursors for sulfonyl fluorides. Patent US5292932A outlines methods for 5-chloro-2-hydroxybenzenesulfonic acid synthesis, adaptable for fluoride production.

Synthesis of 5-Chloro-2-Hydroxybenzenesulfonic Acid

Procedure :

Fluorination via Intermediate Sulfonyl Chloride

The sulfonic acid is converted to sulfonyl chloride using PCl₅, followed by KF treatment as described in Section 1.2.

Alternative Synthetic Routes

Diazonium Salt Intermediates

Diazotization of 5-chloro-2-aminophenol followed by reaction with fluorosulfonic acid:

$$

\text{C₆H₃Cl(NH₂)OH} \xrightarrow{\text{NaNO₂, H₂SO₄}} \text{C₆H₃Cl(N₂⁺)OH} \xrightarrow{\text{FSO₃H}} \text{C₆H₂Cl(OH)(SO₂F)}

$$

Challenges :

Nucleophilic Aromatic Substitution

Activation of the benzene ring via nitro groups enables fluoride introduction:

- Nitration : 5-Chloro-2-nitrophenol is synthesized.

- Reduction : Nitro group reduced to amine.

- Sulfonation and Fluorination : Sequential steps to introduce SO₂F.

Limitations : Multi-step synthesis reduces overall efficiency.

Comparison of Methods

| Method | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Sulfonation | ClSO₃H, KF | 70–85% | Fewer steps, scalable | Requires hazardous reagents |

| Chlorosulfonation | ClSO₃H, KF | 75–90% | High purity | Exothermic reaction control needed |

| Sulfonic Acid Conversion | PCl₅, KF | 65–80% | Utilizes industrial intermediates | Multi-step, lower atom economy |

| Diazonium Route | NaNO₂, FSO₃H | 40–50% | Novel pathway | Low yield, complex purification |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

Common reagents used in reactions with Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- include bases like sodium hydroxide and potassium carbonate, as well as nucleophiles such as amines and alcohols . Reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

Major products formed from reactions with Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Activity

Benzenesulfonyl fluoride derivatives have been investigated for their antibacterial properties. For instance, compounds like 5-chloro-2-hydroxy benzenesulfonyl fluoride exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. A study demonstrated that certain derivatives showed improved efficacy compared to traditional antibiotics, making them potential candidates for new antibacterial agents .

1.2 Enzyme Inhibition

These compounds are also recognized for their role as enzyme inhibitors. Specifically, benzenesulfonyl fluorides have been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For example, a new class of benzenesulfonamide compounds derived from benzenesulfonyl fluoride demonstrated selective inhibition of CA IX, a target in cancer therapy . The following table summarizes the inhibitory effects of selected derivatives:

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| 5-Chloro-2-hydroxy benzenesulfonyl fluoride | CA IX | 10.93 | High |

| 4-Thiazolone-based sulfonamides | CA II | 1.55 | Moderate |

Agrochemical Applications

Benzenesulfonyl fluorides are utilized in the development of herbicides and fungicides due to their ability to interact with biological targets in pests and pathogens. Research indicates that these compounds can serve as effective phytosanitary agents by disrupting metabolic pathways in target organisms . The following case study illustrates their application:

Case Study: Development of Herbicides

A research team synthesized several benzenesulfonyl fluoride derivatives aimed at enhancing herbicidal activity. They found that modifications at the para position significantly increased the efficacy against common agricultural weeds. The study highlighted a particular derivative that reduced weed growth by over 80% compared to controls.

Material Science Applications

Benzenesulfonyl fluorides are explored in material science for their potential use in polymer synthesis and modification. Their reactive sulfonyl fluoride group allows for the introduction of functional groups into polymers, enhancing properties such as thermal stability and chemical resistance .

3.1 Polymer Modification

The incorporation of benzenesulfonyl fluoride into polymer matrices has been shown to improve adhesion properties and mechanical strength. For instance, studies have demonstrated that adding small amounts of this compound to epoxy resins significantly enhances their performance under stress conditions.

Summary of Findings

Benzenesulfonyl fluoride, particularly the 5-chloro-2-hydroxy variant, demonstrates versatile applications across multiple fields:

- Pharmaceuticals : Antibacterial agents and enzyme inhibitors.

- Agrochemicals : Effective herbicides and fungicides.

- Material Science : Enhancements in polymer properties.

The ongoing research into these compounds suggests a promising future for their utilization in innovative applications across various sectors.

Mechanism of Action

The mechanism of action of Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- involves its ability to act as a sulfonylating agent. It reacts with the hydroxyl groups of serine residues in enzymes, forming a stable sulfonyl enzyme derivative . This modification can inhibit the activity of serine proteases, making it useful in various biochemical applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-chloro-2-hydroxybenzenesulfonyl fluoride with key analogs from the evidence:

| Compound Name | Substituents | Molecular Formula | Reactivity/Applications | Key Differences | Source |

|---|---|---|---|---|---|

| Benzenesulfonyl fluoride, 5-chloro-2-hydroxy- | Cl (5), OH (2) | C₆H₄ClFO₃S | Protease inhibition, synthesis | Hydroxyl group enhances polarity | Inferred |

| 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | Cl (5), OMe (2), Me (4) | C₈H₈Cl₂O₃S | Organic intermediate | Methoxy and methyl groups reduce H-bonding | [2] |

| Benzenesulfonyl fluoride (CAS 368-43-4) | None | C₆H₅FO₂S | Industrial applications (e.g., surfactants) | Unsubstituted parent compound | [14] |

| Benzenesulfonyl chloride, 2-chloro- | Cl (2) | C₆H₄Cl₂O₂S | Corrosive material, synthesis | Chlorine at 2-position alters electronic effects | [15] |

| 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | Cl (5), NH₂ (5), sulfonamide | C₁₅H₁₆ClN₂O₂S | Pharmacological applications | Sulfonamide group reduces electrophilicity | [11] |

Research Findings and Industrial Relevance

- Protease Inhibition: Sulfonyl fluorides like 4-(2-aminoethyl)benzenesulfonyl fluoride are established protease inhibitors, suggesting that the hydroxyl and chlorine substituents in 5-chloro-2-hydroxybenzenesulfonyl fluoride could modulate binding affinity or selectivity [1].

- Toxicity and Safety : Corrosive analogs like benzenesulfonyl chloride require careful handling, whereas sulfonyl fluorides are generally less corrosive but still require toxicity evaluations [10].

Notes

Data Limitations : Direct experimental data on 5-chloro-2-hydroxybenzenesulfonyl fluoride is scarce; comparisons are extrapolated from structural analogs.

Synthesis Challenges : Introducing hydroxyl groups to sulfonyl fluorides may require protective group strategies to avoid side reactions.

Research Gaps : Further studies are needed to characterize the biological activity, stability, and industrial applications of this compound.

Biological Activity

Benzenesulfonyl fluoride, specifically 5-chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

This structure features a sulfonyl fluoride group that is crucial for its biological interactions. The presence of chlorine and hydroxy groups enhances its reactivity and potential for hydrogen bonding with biological macromolecules, which may influence various biological functions.

The biological activity of benzenesulfonyl fluoride is primarily attributed to its ability to interact with specific molecular targets. The chloro and hydroxy groups facilitate non-covalent interactions with proteins, while the sulfonamide moiety may inhibit enzymatic activity or modulate receptor functions. Such interactions can lead to significant biological effects, including antimicrobial properties .

Antimicrobial Activity

A notable area of research has focused on the antimicrobial properties of compounds related to benzenesulfonyl fluoride. A study evaluating a series of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde demonstrated significant in vitro activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as Mycobacterium species. Key findings include:

- Most Active Compound : The derivative showed potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus) with minimum inhibitory concentration (MIC) values indicating strong efficacy.

- Broad Spectrum : The compounds exhibited effectiveness against fungi and mycobacterial strains, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity Studies

In evaluating the safety profile of these compounds, cytotoxicity assessments were performed on normal human lung fibroblasts (MRC-5). The results indicated that the MIC values for the most promising derivatives were significantly lower than the IC50 values for cytotoxicity, implying a favorable therapeutic index .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of 5-chloro-2-hydroxybenzoic acid and assessed their biological activities. The synthesized compounds were characterized using IR, NMR, and other spectroscopic methods. The study concluded that specific structural modifications could enhance antimicrobial efficacy while maintaining low toxicity levels .

Case Study 2: Environmental Impact

Research has also highlighted the environmental implications of fluorinated compounds like benzenesulfonyl fluoride. These substances are often resistant to degradation, leading to their accumulation in ecosystems. Monitoring studies have shown residues of such compounds in surface waters, raising concerns about their long-term ecological effects .

Table 1: Antimicrobial Activity Summary

| Compound Name | Target Pathogen | MIC (mg/L) | Cytotoxicity (IC50 mg/L) |

|---|---|---|---|

| Compound A | Methicillin-sensitive S. aureus | 0.39 | >12.3 |

| Compound B | Methicillin-resistant S. aureus | 3.12 | >12.3 |

| Compound C | Mycobacterium tuberculosis | 6.25 | >12.3 |

Table 2: Structural Modifications and Their Effects

| Modification | Impact on Activity |

|---|---|

| Addition of Cl at position 5 | Increased antimicrobial potency |

| Hydroxy group at position 2 | Enhanced solubility |

| Sulfonamide linkage | Improved enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-hydroxybenzenesulfonyl fluoride, and how can reaction efficiency be optimized?

The synthesis of benzenesulfonyl fluorides typically involves halogen exchange reactions. A validated method for benzenesulfonyl fluoride derivatives uses benzenesulfonyl chloride and potassium fluoride (KF) in the presence of 18-crown-6 ether as a phase-transfer catalyst. For example, benzenesulfonyl chloride reacts with KF in acetonitrile under reflux to yield benzenesulfonyl fluoride at 92.5% efficiency . To adapt this for 5-chloro-2-hydroxy derivatives:

- Introduce chloro and hydroxy substituents via electrophilic substitution or directed ortho-metalation before sulfonation.

- Optimize reaction parameters: molar ratios (e.g., excess KF to drive halogen exchange), solvent polarity (acetonitrile enhances ion mobility), and temperature control to mitigate exothermic side reactions.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Key peaks include S=O stretching (~1350–1200 cm⁻¹) and C-F vibrations (~1100–1000 cm⁻¹). Compare with reference spectra for sulfonyl fluorides (e.g., benzenesulfonyl fluoride IR data) .

- NMR : NMR is critical for confirming fluoride substitution (δ ~50–60 ppm for sulfonyl fluorides). NMR resolves hydroxy protons (δ ~5–6 ppm) and aromatic protons (splitting patterns depend on substituents).

- Mass Spectrometry : Confirm molecular weight (e.g., , exact mass ~210.5 g/mol) and fragmentation patterns .

Q. What safety protocols are essential for handling 5-chloro-2-hydroxybenzenesulfonyl fluoride?

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Store at 2–8°C for long-term stability .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, as sulfonyl fluorides hydrolyze to toxic gases (e.g., HF) .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate. Collect residues for disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data in structural elucidation of derivatives?

Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol forms due to the hydroxy group) or steric effects altering resonance patterns. Strategies include:

- Variable-Temperature NMR : Probe dynamic equilibria by analyzing peak splitting at different temperatures.

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to validate assignments .

- Isotopic Labeling : Introduce at the hydroxy group to track hydrogen bonding effects in IR .

Q. What mechanistic insights explain its role as a protease inhibitor in biochemical studies?

5-Chloro-2-hydroxybenzenesulfonyl fluoride likely acts as a suicide inhibitor by covalently modifying serine residues in enzyme active sites. The sulfonyl fluoride group reacts with hydroxyl groups to form stable sulfonate esters, irreversibly inhibiting enzymes like trypsin or chymotrypsin. The chloro and hydroxy substituents enhance electrophilicity and target specificity .

Q. How can synthetic yields be improved for large-scale production in mechanistic studies?

- Solvent Optimization : Replace acetonitrile with DMF or DMSO to enhance fluoride ion solubility.

- Catalyst Screening : Test alternative crown ethers (e.g., 15-crown-5) or ionic liquids to improve phase-transfer efficiency .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat dissipation for exothermic steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic data for hydrolysis?

Conflicting ΔH values for sulfonyl fluoride hydrolysis may stem from solvent effects (e.g., diphenyl ether vs. aqueous buffers) or measurement techniques (calorimetry vs. computational). Mitigation strategies:

- Replicate experiments under standardized conditions (e.g., aqueous pH 7.4 for biological relevance).

- Cross-validate with computational thermochemistry (e.g., NIST WebBook data) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.